![molecular formula C11H15NO2 B13138210 (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is a chiral amine compound featuring a benzodioxole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural uniqueness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Chiral Amine Introduction: The chiral center can be introduced via asymmetric synthesis or chiral resolution methods. Common reagents include chiral catalysts or resolving agents.
Coupling Reactions: The benzodioxole moiety is then coupled with a butan-1-amine derivative under suitable conditions, often involving coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and scalability. Catalytic processes and continuous flow chemistry might be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the benzodioxole ring can lead to dihydrobenzodioxole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄ under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH₄.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K₂CO₃.
Major Products
Oxidation: Imines, nitriles.
Reduction: Dihydrobenzodioxole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry: As a building block for complex organic synthesis.
Biology: Studying its interaction with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxole moiety could play a role in enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine: The enantiomer of the compound.
1-(Benzo[d][1,3]dioxol-4-yl)ethan-1-amine: A shorter chain analogue.
1-(Benzo[d][1,3]dioxol-4-yl)propan-1-amine: A similar compound with a different chain length.
Uniqueness
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is unique due to its specific chiral center and the presence of the benzodioxole moiety, which may confer distinct biological and chemical properties compared to its analogues.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
(1S)-1-(1,3-benzodioxol-4-yl)butan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-2-4-9(12)8-5-3-6-10-11(8)14-7-13-10/h3,5-6,9H,2,4,7,12H2,1H3/t9-/m0/s1 |
InChIキー |
LEAKOHHBRJLAMI-VIFPVBQESA-N |
異性体SMILES |
CCC[C@@H](C1=C2C(=CC=C1)OCO2)N |
正規SMILES |
CCCC(C1=C2C(=CC=C1)OCO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
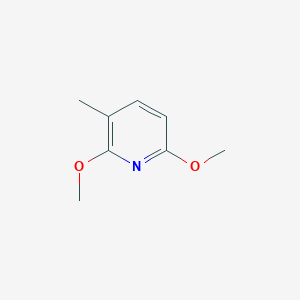
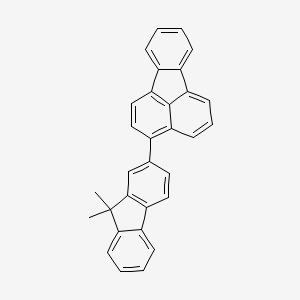
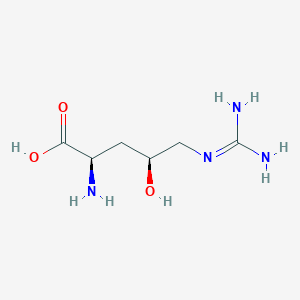
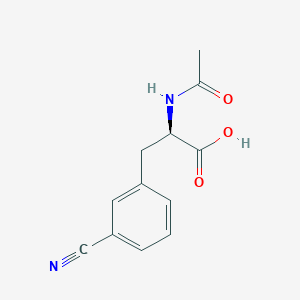
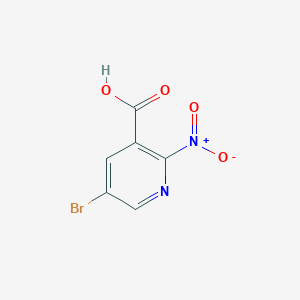

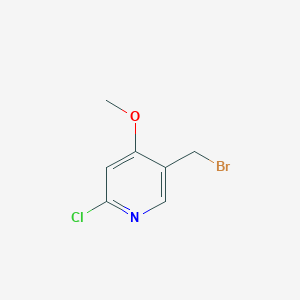
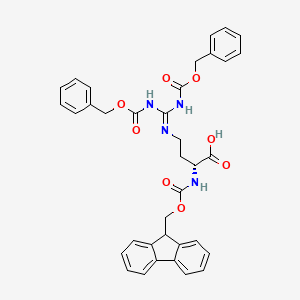
![4-Methoxy[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B13138194.png)
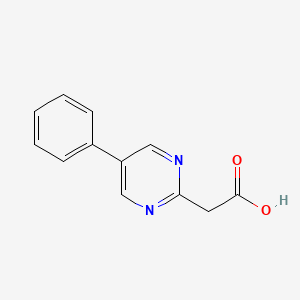
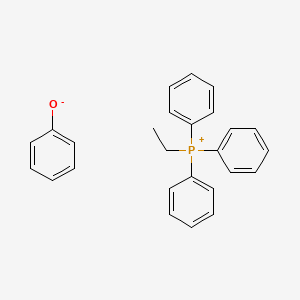

![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)
